Cas no 79218-15-8 (tert-Butyl Crotonate)

Tert-Butyl Crotonate is an ester derivative of crotonic acid, characterized by the presence of a tert-butyl group. This compound is commonly utilized as a reactive intermediate in organic synthesis, particularly in polymerization reactions and the production of specialty chemicals. Its tert-butyl moiety enhances steric hindrance, which can influence reaction kinetics and selectivity in certain applications. The compound is valued for its stability and compatibility with various reaction conditions, making it suitable for use in fine chemical and pharmaceutical manufacturing. Tert-Butyl Crotonate is typically handled under controlled conditions due to its flammability and potential reactivity with strong oxidizing agents.
tert-Butyl Crotonate structure
tert-Butyl Crotonate structure
Product Name:tert-Butyl Crotonate
CAS No:79218-15-8
MF:C8H14O2
MW:142.195562839508
CID:554619
PubChem ID:329761186
Update Time:2025-11-01

tert-Butyl Crotonate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl Crotonate
    • 2-Butenoic acid,1,1-dimethylethyl ester, (2E)-
    • (E)-tert-butyl but-2-enoate
    • (E)-tert-Butyl crotonate
    • 1,1-dimethylethylthiocarbonyl chloride
    • 2-butenoic acid t-butyl ester
    • Carbonochloridothioicacid,S-(1,1-dimethylethyl) ester
    • S-t-butyl chlorothioformate
    • S-tert-butyl carbonochloridothioate
    • S-tert-butyl chlorothioformate
    • t-butyl chlorothioformate
    • t-butyl chlorothiolformate
    • t-butyl crotonat
    • tert-butyl (E)-2-butenoate
    • tert-butyl (E)-but-2-enoate
    • Thiokohlensaeurechlorid-S-(tert.-butylester)
    • Crotonsäure-tert.-butylester
    • Crotonic Acid tert-Butyl Ester
    • J-500778
    • 2-Methyl-2-propanyl (2E)-2-butenoate
    • (2E)-2-Butenoic acid 1,1-dimethylethyl ester
    • tert-butyl (2E)-2-butenoate
    • tert-Butyl 2-butenoate
    • tert-Butyl crotonate, >=97.0%
    • QHSPZGZEUDEIQM-AATRIKPKSA-N
    • (E)-but-2-enoic acid tert-butyl ester
    • 3246-27-3
    • 1,1-Dimethylethyl (2E)-2-butenoate
    • MFCD00059055
    • AKOS006222290
    • (E)-2-Butenoic acid tert-butyl ester
    • EINECS 221-821-2
    • 79218-15-8
    • 2-Butenoic acid, 1,1-dimethylethyl ester, (E)-
    • UNII-SMM9GBT5XV
    • (2E)but-2-enoic acid tert-butyl ester
    • SCHEMBL391778
    • tert-butyl but-2-enoate
    • trans-tert-Butyl crotonate
    • starbld0009558
    • A839622
    • D89365
    • DTXSID401033020
    • 2-Butenoic acid, 1,1-dimethylethyl ester, (2E)-
    • SCHEMBL391777
    • SMM9GBT5XV
    • t-butyl crotonate
    • 1,1-Dimethylethyl (2E)-2-butenoate (ACI)
    • 2-Butenoic acid, 1,1-dimethylethyl ester, (E)- (ZCI)
    • (E)-1,1-Dimethylethyl 2-butenoate
    • (E)-2-Butenoic acid 1,1-dimethylethyl ester
    • tert-Butyl (E)-crotonate
    • tert-Butyl trans-2-butenoate
    • tert-Butyl trans-crotonate
    • MDL: MFCD00059055
    • Inchi: 1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3/b6-5+
    • InChI Key: QHSPZGZEUDEIQM-AATRIKPKSA-N
    • SMILES: C(=O)(/C=C/C)OC(C)(C)C

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Colorless or light yellow transparent liquid.
  • Density: 0,89 g/cm3
  • Boiling Point: 82°C/97mmHg(lit.)
  • Flash Point: Fahrenheit: 73.4 ° f
    Celsius: 23 ° c
  • Refractive Index: n20/D 1.425
  • PSA: 26.30000
  • LogP: 1.90420
  • Solubility: Not determined

tert-Butyl Crotonate Security Information

  • Symbol: GHS02 GHS05
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H226-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:UN 3272
  • WGK Germany:3
  • Hazard Category Code: 10-41
  • Safety Instruction: S16
  • Hazardous Material Identification: Xi
  • HazardClass:3
  • PackingGroup:III
  • Storage Condition:2-8°C
  • Risk Phrases:R10
  • Safety Term:16

tert-Butyl Crotonate Customs Data

  • HS CODE:29161900

tert-Butyl Crotonate Pricemore >>

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tert-Butyl Crotonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc Solvents: Benzene
1.2 Solvents: Benzene
Reference
Zinc promoted mild and efficient method for the esterification of acid chlorides with alcohols
Yadav, J. S.; Reddy, Gondi Sudershan; Srinivas, Dale; Himabindu, Konuru, Synthetic Communications, 1998, 28(13), 2337-2342

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  1 h, 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  > 7 h, rt
Reference
Microconine [N-methyl-2-methyl-3-methoxy-6-(deca-1',3',5'-trienyl)piperidine, an alkaloid from Microcos paniculata]: Synthesis, stereochemistry and spectroscopic data
Davies, Stephen G.; Fletcher, Ai M.; Roberts, Paul M.; Taylor, Cameron E. ; Thomson, James E., Tetrahedron, 2021, 79,

Production Method 3

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Benzene ,  Tetrahydrofuran
Reference
A powerful new stereo-controlled method for epoxidation of electrophilic alkenes
Clark, Carol; Hermans, Patricia; Meth-Cohn, Otto; Moore, Clive; Taljaard, Heinrich C.; et al, Journal of the Chemical Society, 1986, (17), 1378-80

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  10 h, 400 psi, 100 °C
Reference
One-pot ester synthesis from allyl and benzyl halides and alcohols by palladium-catalyzed carbonylation
Tommasi, Sara; Perrone, Serena; Rosato, Francesca; Salomone, Antonio; Troisi, Luiginio, Synthesis, 2012, 44(3), 423-430

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide
Reference
The Peterson olefination reaction
Ager, David J., Organic Reactions (Hoboken, 1990, 38,

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; -78 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Reference
Parallel synthesis of homochiral β-amino acids
Davies, Stephen G.; Mulvaney, Andrew W.; Russell, Angela J.; Smith, Andrew D., Tetrahedron: Asymmetry, 2007, 18(13), 1554-1566

Production Method 7

Reaction Conditions
1.1 Reagents: Diisopropylamine Solvents: Dichloromethane
Reference
Syntheses of the series of 4H-Anthra [1,2-b]pyran antibiotics. Total synthesis of Premithramycinon H
Vitz, Juergen, 2004, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, 0 °C
Reference
Trading N and O. Part 4: Asymmetric synthesis of syn-β-substituted-α-amino acids
Davies, Stephen G.; Fletcher, Ai M.; Greenaway, Catherine J.; Kennedy, Matthew S.; Mayer, Christoph; et al, Tetrahedron, 2018, 74(38), 5049-5061

Production Method 9

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  -40 °C
Reference
Synthesis of Chiral β3-Aminoxy Peptides
Yang, Dan; Zhang, Yu-Hui; Li, Bing; Zhang, Dan-Wei, Journal of Organic Chemistry, 2004, 69(22), 7577-7581

tert-Butyl Crotonate Raw materials

tert-Butyl Crotonate Preparation Products

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Amadis Chemical Company Limited
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(CAS:79218-15-8)tert-Butyl Crotonate
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Purity:99%
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Price ($):152.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:79218-15-8)巴豆酸叔丁酯
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Purity:99%
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Additional information on tert-Butyl Crotonate

tert-Butyl Crotonate (CAS No. 79218-15-8): An Overview of Its Properties, Applications, and Recent Research Developments

tert-Butyl Crotonate (CAS No. 79218-15-8) is a versatile organic compound that has gained significant attention in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structure and properties, making it an essential building block in the development of advanced materials and pharmaceutical intermediates.

The chemical formula of tert-Butyl Crotonate is C7H12O2, and it is a colorless liquid with a characteristic odor. Its molecular weight is approximately 128.16 g/mol. The compound is synthesized through the esterification of crotonic acid with tert-butanol, a process that has been optimized for industrial-scale production due to its high yield and purity.

tert-Butyl Crotonate exhibits several notable physical and chemical properties that contribute to its wide range of applications. It has a boiling point of around 135°C at 10 mmHg and a melting point of -50°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but is insoluble in water. These solubility characteristics make it an ideal candidate for use in solvent-based systems and formulations.

In terms of reactivity, tert-Butyl Crotonate is known for its ability to undergo various chemical transformations, including Michael addition reactions, Diels-Alder reactions, and polymerization processes. These reactions are crucial in the synthesis of complex molecules and polymers with tailored properties. For instance, the Michael addition reaction of tert-Butyl Crotonate with nucleophiles can lead to the formation of β-substituted enones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Recent Research Developments:

In recent years, significant advancements have been made in understanding the potential applications of tert-Butyl Crotonate. One notable area of research involves its use as a monomer in the synthesis of functional polymers. A study published in the Journal of Polymer Science (2023) demonstrated that tert-Butyl Crotonate-based polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in high-performance coatings and adhesives.

Another area of interest is the application of tert-Butyl Crotonate in drug delivery systems. Researchers at the University of California (2022) explored the use of tert-Butyl Crotonate-derived polymers as carriers for controlled drug release. The study found that these polymers could effectively encapsulate hydrophobic drugs and release them in a sustained manner, enhancing their therapeutic efficacy while reducing side effects.

Beyond its use in polymers and drug delivery systems, tert-Butyl Crotonate has also shown promise in the development of advanced materials for energy storage applications. A recent paper in Advanced Materials (2023) reported the synthesis of conductive polymers using tert-Butyl Crotonate-based monomers. These conductive polymers exhibited high electrical conductivity and stability, making them potential candidates for use in lithium-ion batteries and supercapacitors.

Safety Considerations:

Safety is a critical aspect when handling any chemical compound. While tert-Butyl Crotonate is generally considered safe under proper handling conditions, it is important to follow standard laboratory practices to ensure safety. The compound should be stored in a well-ventilated area away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling the compound to prevent skin contact and inhalation.

In conclusion, tert-Butyl Crotonate (CAS No. 79218-15-8) is a multifaceted compound with a wide range of applications in various fields. Its unique properties make it an essential component in the development of advanced materials, pharmaceuticals, and energy storage systems. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:79218-15-8)tert-Butyl Crotonate
A839622
Purity:99%
Quantity:25g
Price ($):152.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79218-15-8)巴豆酸叔丁酯
LE26827210
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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